Fosinoprilat

Descripción general

Descripción

Fosinoprilat es el metabolito activo del ácido fosfínico del profármaco fosinopril. Es un inhibidor potente de la enzima convertidora de angiotensina (ECA), que juega un papel crucial en la regulación de la presión arterial. This compound se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fosinoprilat se sintetiza a partir de fosinopril mediante hidrólisis. Fosinopril, un profármaco de éster que contiene ácido fosfínico, se hidroliza rápidamente a this compound, su principal metabolito activo. Esta hidrólisis ocurre en la mucosa gastrointestinal y el hígado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis de fosinopril, seguida de su hidrólisis. El proceso incluye la esterificación de un derivado de ácido fosfínico con un alcohol adecuado, seguido de hidrólisis en condiciones controladas para producir this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Fosinoprilat sufre varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Hidrólisis: Fosinopril se hidroliza a this compound en presencia de esterasas.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su grupo de ácido fosfínico.

Productos principales: El producto principal de la hidrólisis de fosinopril es this compound. Otros productos potenciales dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Fosinoprilat tiene varias aplicaciones de investigación científica en varios campos:

Química:

- Se utiliza como un compuesto modelo en estudios de inhibidores de la ECA.

- Investigado por su estructura y reactividad únicas del ácido fosfínico .

Biología:

- Estudiado por su papel en el sistema renina-angiotensina-aldosterona (RAAS) y sus efectos en la regulación de la presión arterial .

Medicina:

- Ampliamente utilizado en el tratamiento de la hipertensión y la insuficiencia cardíaca.

- Investigado por sus posibles beneficios en pacientes con disfunción renal debido a su doble vía de eliminación (renal y hepática) .

Industria:

- Utilizado en la industria farmacéutica para el desarrollo de inhibidores de la ECA.

- Estudiado por sus propiedades farmacocinéticas y potencial para interacciones farmacológicas .

Mecanismo De Acción

Fosinoprilat ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA). Esta enzima es responsable de la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, this compound reduce los niveles de angiotensina II, lo que lleva a vasodilatación y una posterior disminución de la presión arterial . This compound se une al ion zinc en el sitio activo de la ECA, evitando el proceso de conversión .

Comparación Con Compuestos Similares

Fosinoprilat se compara con otros inhibidores de la ECA como captopril, enalaprilato, ramiprilato, lisinopril y zofenoprilato.

Compuestos similares:

Captopril: Contiene un grupo sulfhidrilo y tiene una duración de acción más corta.

Enalaprilato: Un inhibidor de la ECA que contiene carboxilato con baja biodisponibilidad.

Ramiprilato: Conocido por su alta potencia y larga duración de acción.

Lisinopril: Un derivado de lisina con alta solubilidad en agua.

Zofenoprilato: Contiene un grupo tiol y es altamente lipófilo.

Singularidad de this compound:

Doble vía de eliminación: this compound es único entre los inhibidores de la ECA debido a su doble vía de eliminación (renal y hepática), lo que reduce el riesgo de acumulación de fármacos en pacientes con disfunción renal.

Estructura del ácido fosfínico: La presencia de un grupo de ácido fosfínico permite que this compound se una al zinc en el sitio activo de la ECA, proporcionando un mecanismo único de inhibición.

Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Actividad Biológica

Fosinoprilat is the active metabolite of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and recent research findings, including case studies and data tables.

This compound inhibits ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a significant role in regulating blood pressure. By inhibiting this conversion, this compound decreases levels of angiotensin II, leading to vasodilation and reduced blood pressure.

Key Actions

- Inhibition of ACE : this compound competes with angiotensin I for binding to ACE, effectively reducing the enzymatic activity that leads to increased blood pressure .

- Increased Plasma Renin Activity : The reduction of angiotensin II levels leads to increased renin release due to loss of feedback inhibition .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Average absolute bioavailability is approximately 36%, primarily absorbed in the proximal small intestine .

- Protein Binding : It is highly protein-bound (≥95%), which affects its distribution and efficacy .

- Metabolism : Fosinopril itself is metabolized to this compound; however, this compound does not undergo further biotransformation after intravenous administration .

Biological Activity Studies

Recent studies have focused on the biological activity of this compound and its analogs. A notable study evaluated several novel fosinopril derivatives for their ACE inhibitory activity through in vitro assays.

Key Findings from Research

- ACE Inhibition : In vitro studies demonstrated that certain analogs exhibited superior ACE inhibition compared to fosinopril itself. Notably, analog A2 showed the highest activity among tested compounds .

- Docking Studies : Molecular docking simulations indicated that analog A2 had a favorable binding affinity to ACE, correlating with its high inhibitory activity .

Data Table: Inhibition Percentages of Fosinopril and its Analogs

| Analog | 0.1 nM | 0.2 nM | 0.4 nM | 0.6 nM | 0.8 nM | 1 nM |

|---|---|---|---|---|---|---|

| Fosinopril | 44.07 ± 4.35 | 63.03 ± 6.01 | 68.72 ± 3.99 | 72.98 ± 4.76 | 88.15 ± 5.20 | 89.09 ± 3.82 |

| A1 | 40.45 ± 3.60 | 50.20 ± 5.83 | 54.46 ± 7.14 | 60.04 ± 4.99 | 67.97 ± 3.84 | 76.25 ± 4.25 |

| A2 | Highest Activity Recorded Across All Concentrations |

Clinical Efficacy

A clinical study involving patients with hypertension demonstrated that this compound effectively lowered blood pressure compared to placebo groups, with a significant reduction in systolic and diastolic blood pressure readings observed over a treatment period.

Side Effects

The study also monitored adverse effects, revealing that while this compound is generally well-tolerated, some patients experienced mild side effects such as cough and dizziness, common among ACE inhibitors.

Propiedades

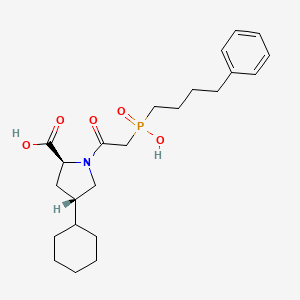

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869253 | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-71-6 | |

| Record name | Fosinoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosinoprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosinoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSINOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.